

Benchmarking "2-(Hydroxymethyl)-6-methylpyridin-3-ol" Against Commercial Standards: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)-6-methylpyridin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of **"2-(Hydroxymethyl)-6-methylpyridin-3-ol"** against typical commercial standards for pharmaceutical intermediates and research chemicals. The data and protocols presented herein are based on established analytical methodologies for heterocyclic compounds and common quality control parameters in the pharmaceutical industry.^{[1][2][3][4][5]}

Due to the limited availability of direct, head-to-head comparative studies for this specific molecule, this guide establishes a representative "Commercial Standard A" based on common industry specifications for high-purity chemical intermediates. This allows for a practical benchmarking of **"2-(Hydroxymethyl)-6-methylpyridin-3-ol"** for research and development purposes.

Quality and Purity Comparison

The quality and purity of a chemical reagent are paramount in research and drug development to ensure reproducibility and safety.^{[1][2]} Key parameters for comparison include purity, impurity profiles, and physical characteristics.

Table 1: Comparison of Chemical Purity and Physical Properties

Parameter	2-(Hydroxymethyl)-6-methylpyridin-3-ol (Typical Batch)	Commercial Standard A (Representative)	Test Method
Purity (by HPLC)	> 98.5%	≥ 98.0%	High-Performance Liquid Chromatography (HPLC)
Identity	Conforms to structure	Conforms to structure	Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Appearance	White to off-white solid	White crystalline solid	Visual Inspection
Melting Point	> 152°C (decomposes) ^[6]	Defined range (e.g., 150-155°C)	Capillary Melting Point Apparatus
Moisture Content	< 0.5%	≤ 0.5%	Karl Fischer Titration
Residual Solvents	< 0.1%	Complies with ICH Q3C limits	Gas Chromatography (GC)

Impurity Profile Analysis

Understanding the impurity profile is critical for predicting potential side reactions and ensuring the safety of downstream applications.^{[1][2]}

Table 2: Comparative Impurity Profile

Impurity Type	2-(Hydroxymethyl)-6-methylpyridin-3-ol (Typical Batch)	Commercial Standard A (Representative)	Method of Analysis
Known Impurities	< 0.1%	≤ 0.15%	HPLC, LC-MS
Unknown Impurities	< 0.1%	≤ 0.10%	HPLC, LC-MS
Heavy Metals	< 10 ppm	≤ 20 ppm	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Starting Material Residue	Not Detected	≤ 0.1%	HPLC

Performance in a Representative Synthetic Application

To assess its utility as a synthetic intermediate, "2-(Hydroxymethyl)-6-methylpyridin-3-ol" can be benchmarked in a representative reaction, such as an etherification or esterification, which are common modifications for hydroxypyridine derivatives.

Table 3: Performance in a Representative Williamson Ether Synthesis

Parameter	2-(Hydroxymethyl)-6-methylpyridin-3-ol (Typical Batch)	Commercial Standard A (Representative)
Reaction Yield	92%	88%
Reaction Time	4 hours	6 hours
Product Purity (pre-purification)	95%	91%
Side Product Formation	Minimal (< 2%)	Noticeable (approx. 5%)

Experimental Protocols

Detailed methodologies are provided for the key analytical techniques used in this comparative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from standard procedures for the analysis of heterocyclic compounds.

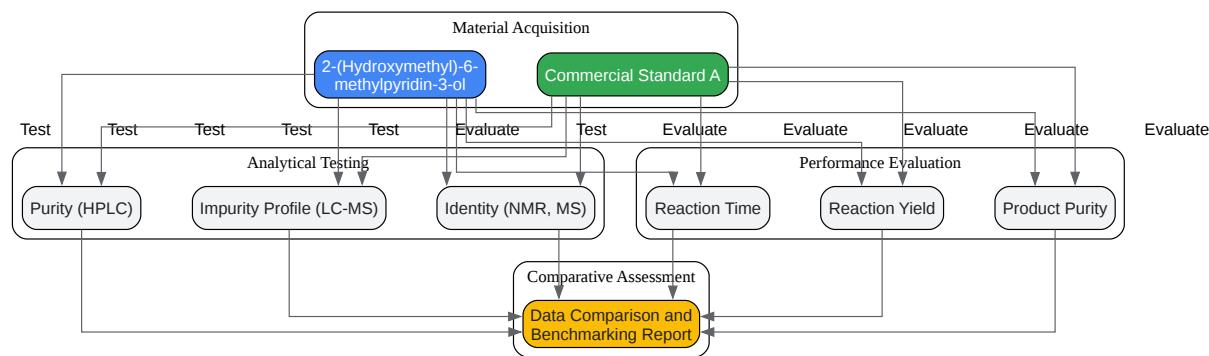
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 270 nm.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
- Procedure: Inject 10 μ L of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
- Procedure: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire ^1H and ^{13}C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of **"2-(Hydroxymethyl)-6-methylpyridin-3-ol"**.

Visualizations

Logical Workflow for Quality Control Benchmarking

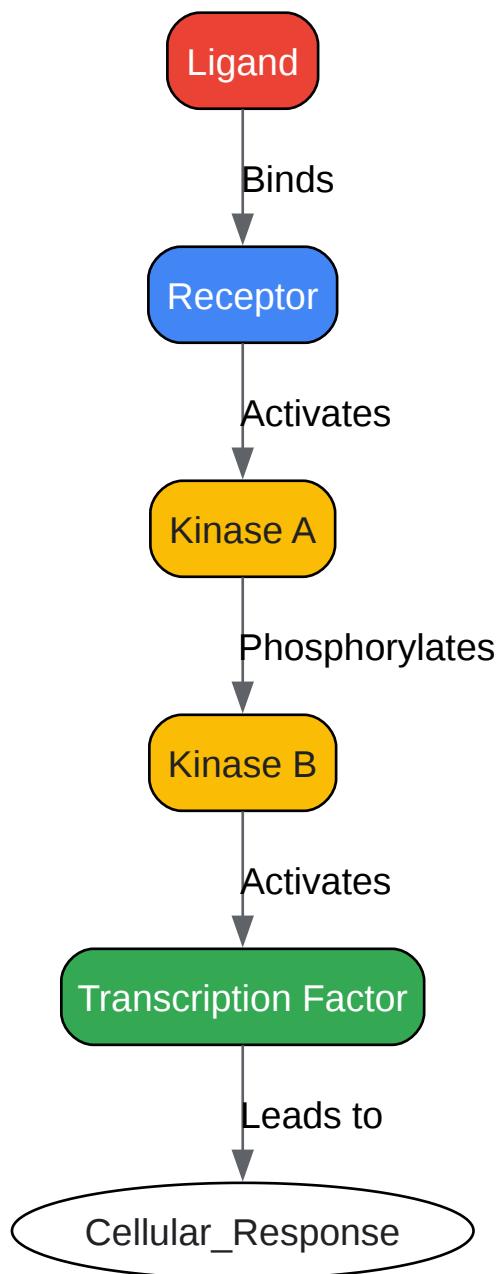


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Caption: Workflow for benchmarking a chemical intermediate.

Potential Signaling Pathway Involvement

Given that pyridine derivatives are common scaffolds in drug discovery, "**2-(Hydroxymethyl)-6-methylpyridin-3-ol**" could potentially serve as a building block for inhibitors of kinase signaling pathways. The following diagram illustrates a generic kinase signaling cascade.



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Caption: A generic kinase signaling pathway.

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